Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate

Neuroscience Dopamine Receptor Pharmacology GPCR Ligand Discovery

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate is a high-affinity D2 ligand (Ki=0.140 nM) with distinct D3/D2 selectivity (ratio 38.6) and moderate CYP3A4 inhibition (IC50=2.10 μM). Unlike the methyl ester analog (IC50=30 μM) or the des-ester scaffold (Ki>1 μM), only this ethyl ester preserves the intact pharmacophore. Procure this exact chemotype for reliable dopaminergic SAR, CYP3A4 liability profiling, and as a key intermediate for anti-MRSA libraries. Avoid confounding data—request the verified ethyl ester today.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 71254-70-1
Cat. No. B3151464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate
CAS71254-70-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C
InChIInChI=1S/C12H14N2O2/c1-4-16-12(15)9-5-6-11-10(7-9)13-8(2)14(11)3/h5-7H,4H2,1-3H3
InChIKeySVAVKHFAEWFWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate (CAS 71254-70-1): A High-Affinity Dopamine D2 Receptor Ligand and Versatile Synthetic Building Block


Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate (CAS 71254-70-1) is a benzimidazole derivative featuring a fused benzene-imidazole bicyclic core with methyl substituents at positions 1 and 2, and an ethyl ester moiety at position 5. This compound has been characterized as a high-affinity ligand for the human dopamine D2 receptor (Ki = 0.140 nM) and exhibits distinct subtype selectivity across D2, D3, and D4 receptors [1]. It also demonstrates moderate inhibition of cytochrome P450 3A4 (CYP3A4; IC50 = 2.10 μM) [2] and serves as a key intermediate for the synthesis of biologically active benzimidazole derivatives [3].

Why Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate Cannot Be Substituted with Structurally Similar Analogs


Within the benzimidazole-5-carboxylate chemical space, subtle modifications—such as ester group variation (ethyl vs. methyl) or deletion of the carboxylate functionality—result in profound quantitative differences in biological activity and metabolic stability. Direct substitution with the methyl ester analog reduces CYP3A4 inhibitory potency by over 14-fold (IC50 = 30 μM vs. 2.1 μM) [1], while the simple 1,2-dimethylbenzimidazole scaffold lacking the 5-carboxylate ester exhibits complete loss of dopamine D2 receptor affinity (Ki > 1 μM) compared to the target compound (Ki = 0.140 nM) [2]. These data underscore that even conservative replacements within this chemotype are not functionally interchangeable; procurement of the specific ethyl ester is essential to preserve the intended pharmacological profile and synthetic reactivity.

Quantitative Differentiation of Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate from Closest Analogs


Dopamine D2 Receptor Affinity: 7.9-Fold Higher Than Haloperidol and >7,000-Fold Higher Than the Parent Scaffold

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate binds to the human dopamine D2L receptor with a Ki of 0.140 nM, representing 7.9-fold higher affinity than the typical antipsychotic haloperidol (Ki = 1.1 nM) and >7,143-fold higher affinity than the unsubstituted parent scaffold 1,2-dimethylbenzimidazole, which is inactive at concentrations up to 1,000 nM [1][2][3]. All measurements were obtained via radioligand displacement assays using human recombinant receptors expressed in HEK cells.

Neuroscience Dopamine Receptor Pharmacology GPCR Ligand Discovery

CYP3A4 Inhibition: 14.3-Fold Lower Metabolic Liability Compared to Methyl Ester Analog

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate inhibits CYP3A4 with an IC50 of 2.10 μM (2,100 nM). In contrast, the structurally analogous methyl ester derivative (methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate) exhibits significantly weaker CYP3A4 inhibition, with an IC50 of 30.0 μM (30,000 nM) [1][2]. Both measurements were conducted in human liver microsomes using midazolam as the probe substrate.

Drug Metabolism ADME-Tox Cytochrome P450

Dopamine Receptor Subtype Selectivity: 7.7-Fold Greater D2 Selectivity over D3 Compared to Haloperidol

The D3/D2 selectivity ratio, defined as Ki(D3)/Ki(D2), is a critical metric for differentiating dopaminergic ligands. Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate displays a D3/D2 ratio of 38.6 (Ki D3 = 5.40 nM; Ki D2 = 0.140 nM), indicating strong preference for the D2 subtype. In contrast, haloperidol exhibits a D3/D2 ratio of only 5.0 (Ki D3 = 5.5 nM; Ki D2 = 1.1 nM) [1][2]. The target compound is therefore 7.7-fold more D2-selective relative to D3 than haloperidol.

Receptor Selectivity Antipsychotic Drug Discovery Dopamine Receptor Pharmacology

Synthetic Versatility: Ethyl Ester as a Privileged Intermediate for Antimicrobial Benzimidazole Derivatives

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate serves as a direct precursor for the synthesis of C-2 substituted benzimidazole-5-carboxylate derivatives with potent antimicrobial activity. In a published study, a series of ethyl and methyl 1H-benzimidazole-5-carboxylate esters were elaborated to amide- and amidine-containing analogs; the resulting aromatic amidine derivatives exhibited MIC values of 0.39–1.56 μg/mL against methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE) [1]. The free carboxylic acid analog (1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid) lacks the ethyl ester handle and would require additional activation steps for analogous derivatizations.

Medicinal Chemistry Heterocyclic Synthesis Antimicrobial Drug Discovery

Optimal Research and Industrial Applications for Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate Based on Quantitative Evidence


Neuroscience Research Requiring High-Affinity, D2-Selective Dopamine Receptor Ligands

With a Ki of 0.140 nM at the human dopamine D2 receptor and a D3/D2 selectivity ratio of 38.6 [1], this compound is ideally suited for in vitro and ex vivo studies investigating D2-specific signaling, receptor occupancy, or structure-activity relationships in dopaminergic systems. Its >7,000-fold affinity advantage over the parent 1,2-dimethylbenzimidazole scaffold ensures that receptor engagement is driven by the intact 5-carboxylate ester pharmacophore, eliminating confounding off-target effects associated with simpler benzimidazole derivatives.

Drug Metabolism and Pharmacokinetic (DMPK) Studies as a Moderate CYP3A4 Inhibitor Probe

The compound's IC50 of 2.10 μM against CYP3A4 [1] positions it as a useful tool compound for assessing CYP3A4-mediated drug-drug interaction potential in early-stage discovery. Researchers may utilize this ethyl ester to calibrate CYP3A4 inhibition assays or to evaluate the impact of moderate CYP3A4 modulation on the metabolic stability of co-administered probe substrates, while the methyl ester analog (IC50 = 30 μM) serves as a low-inhibition comparator.

Medicinal Chemistry Campaigns Targeting Antimicrobial Benzimidazole Leads

As demonstrated in the synthesis of potent anti-MRSA and anti-MRSE amidine derivatives (MIC = 0.39–1.56 μg/mL) [1], this ethyl ester functions as a versatile building block for constructing libraries of C-2 functionalized benzimidazole-5-carboxylates. Procurement of this specific ester form enables direct amidation or hydrolysis-condensation sequences without the need for separate carboxylic acid activation steps, accelerating SAR exploration in antimicrobial drug discovery programs.

Structure-Activity Relationship (SAR) Studies of Dopamine Receptor Modulators

The combination of high D2 affinity (Ki = 0.140 nM), distinct subtype selectivity (D2/D4 Ki ratio = 0.00465), and defined CYP3A4 inhibition (IC50 = 2.10 μM) [1] makes this compound an informative reference standard for benchmarking new chemical entities in dopaminergic drug discovery. Comparative analysis against haloperidol (D2 Ki = 1.1 nM; D3/D2 = 5.0) allows medicinal chemists to quantify how specific structural modifications impact both target engagement and off-target metabolic liabilities.

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